1,4-Dichloro-2-methyl-3,5-dinitrobenzene
Description
1,4-Dichloro-2-methyl-3,5-dinitrobenzene is a polysubstituted benzene derivative with a unique arrangement of functional groups:
- Chlorine atoms at positions 1 and 4.
- A methyl group at position 2.
- Nitro groups at positions 3 and 5.
This compound’s reactivity and physical properties are influenced by the electron-withdrawing nitro and chloro groups, which reduce the aromatic ring’s electron density, and the steric effects of the methyl group.
Properties
Molecular Formula |
C7H4Cl2N2O4 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
1,4-dichloro-2-methyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C7H4Cl2N2O4/c1-3-4(8)2-5(10(12)13)6(9)7(3)11(14)15/h2H,1H3 |
InChI Key |
JGJOMEXMIOSTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables: Structural and Physical Properties
Table 1: Substituent Effects on Reactivity
| Compound | Substituents | Electron Effects | Steric Effects |
|---|---|---|---|
| 1,4-Dichloro-2-methyl-3,5-dinitrobenzene | Cl (1,4), NO₂ (3,5), CH₃ (2) | Strong electron withdrawal | Moderate (methyl at 2) |
| 1-Chloro-3,5-dinitrobenzene | Cl (1), NO₂ (3,5) | Strong electron withdrawal | Minimal |
| 1,4-Di-n-heptyloxy-2,5-dinitrobenzene | O-n-C₇H₁₅ (1,4), NO₂ (2,5) | Electron donation (O–R) | High (long alkyl chains) |
Preparation Methods
Nitration of Chlorinated Toluene Derivatives
The most direct route to 1,4-dichloro-2-methyl-3,5-dinitrobenzene involves sequential nitration of a pre-chlorinated toluene precursor. A key study from The Journal of Organic Chemistry (1979) details the synthesis starting with 2,5-dichlorotoluene . The process involves dissolving 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of dichloroethane, followed by slow addition of 98% nitric acid (13.9 g, 0.22 mol) at 30–35°C. After a 2-hour reflux, the mixture yields 2,5-dichloro-4-nitrotoluene with 90% efficiency .
To introduce the second nitro group at the 3-position, the intermediate undergoes further nitration. This step requires careful temperature control (20–33°C) and a mixed acid system (HNO₃/H₂SO₄) to avoid over-nitration. The molar ratio of nitric acid to substrate is critical, with optimal results achieved at 1:1.02–1.12 . Post-reaction processing includes layering to separate spent acid, dilution with water, and centrifugation to isolate the crude product. Final purification via sodium hydroxide washing (3–5% solution at 80–90°C) elevates purity to >99.5% .
Regioselective Nitration Using Mixed Acid Systems
Regioselectivity in nitration is achieved through electronic and steric directing effects. The methyl group at position 2 and chlorine at position 4 direct incoming nitro groups to the meta positions (3 and 5). A patent (CN101700997B) demonstrates this using meta-dichlorobenzene as a model substrate, where nitration with mixed acid (HNO₃:H₂SO₄ = 1:1.00–1.14) at 20–33°C produces 2,4-dichloronitrobenzene with >99% crude purity . Adapting this method for 1,4-dichloro-2-methylbenzene would involve:
-
First Nitration : Introduce nitro at position 5 (meta to methyl).
-
Second Nitration : Introduce nitro at position 3 (meta to chlorine).
Key parameters include:
-
Temperature : Maintaining 20–33°C prevents side reactions like sulfonation.
-
Acid Ratio : Excess sulfuric acid acts as a catalyst and dehydrating agent.
-
Time : Gradual addition of nitrating agent over 2–6 hours ensures controlled reactivity .
Yield comparisons for analogous compounds show 97–98% efficiency under optimized conditions .
Purification and Isolation Techniques
Crude this compound often contains residual acids and byproducts. Post-synthesis steps include:
Neutralization : Washing with saturated sodium bicarbonate removes acidic impurities.
Recrystallization : Ethanol or methanol recrystallization enhances purity. For example, recrystallizing 37.1 g of crude product from dichloroethane yields 99.8% pure compound .
Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) resolves positional isomers, though this is less common in industrial settings.
Industrial-Scale Production Insights
Large-scale synthesis (e.g., 100 kg batches) employs continuous-flow reactors to enhance heat dissipation and mixing. A typical protocol involves:
| Parameter | Value |
|---|---|
| Starting Material | 2,5-Dichlorotoluene |
| Nitrating Agent | HNO₃ (1.02–1.12 eq) |
| Catalyst | H₂SO₄ (1.00–1.14 eq) |
| Reaction Temperature | 20–33°C |
| Yield | 97–98% |
| Purity (Post-Wash) | >99.5% |
Q & A
Q. What are the recommended synthetic routes for 1,4-dichloro-2-methyl-3,5-dinitrobenzene, and how do reaction conditions influence yield?
The compound can be synthesized via nitration and halogenation of substituted benzene derivatives. For example, refluxing intermediates in polar aprotic solvents like DMSO under controlled temperature (e.g., 18-hour reflux at 80–100°C) followed by crystallization in water-ethanol mixtures yields light-yellow powders with ~65% efficiency . Key variables include reaction time, solvent choice, and purification methods (e.g., reduced-pressure distillation). Excess nitrating agents (e.g., HNO₃/H₂SO₄) may improve nitro-group incorporation but risk over-nitration.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
X-ray crystallography (e.g., single-crystal analysis with MoKα radiation) confirms molecular geometry, with lattice parameters such as . Complementary techniques include:
- HPLC-MS : Verifies molecular weight (e.g., 206.02 g/mol for dichloro-nitrobenzene analogs) .
- FTIR/¹H-NMR : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹, aromatic protons at δ 7.2–8.5 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C 60.81%, N 6.94% for nitro derivatives) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature?
Limited data exist, but analogs like dichloronitrobenzenes show moderate solubility in DMSO and acetone but poor solubility in water. Stability studies recommend storage at 4°C in inert atmospheres to prevent hydrolysis of nitro groups. Thermal gravimetric analysis (TGA) of related compounds indicates decomposition above 200°C .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing nitro and chloro groups deactivate the benzene ring, directing electrophilic attacks to meta/para positions. Steric hindrance from the methyl group may slow nucleophilic substitution. Computational modeling (e.g., DFT calculations) predicts reaction pathways, while kinetic studies using GC-MS can track intermediates . For example, Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–120°C) .
Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?
Some studies report antimicrobial activity for chloro-nitrobenzene derivatives, while others note inactivity due to poor membrane permeability. To resolve discrepancies:
- Standardize assays : Use CLSI guidelines for MIC determinations.
- Quantify lipophilicity : Measure logP values (e.g., via shake-flask method) to correlate bioavailability with activity .
- Control metabolization : Include cytochrome P450 inhibitors in cytotoxicity assays to isolate parent compound effects .
Q. What computational tools predict the environmental fate and toxicity of this compound?
- QSAR models : Estimate biodegradation half-lives and acute aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .
- Molecular docking : Simulate interactions with enzymes like cytochrome P450 1A1 to assess metabolic pathways .
- Environmental persistence : Use EPI Suite to predict soil adsorption coefficients () and leaching potential .
Q. How can crystallographic data inform the design of derivatives with enhanced physicochemical properties?
Crystal packing analysis (e.g., space group) reveals intermolecular interactions (e.g., π-π stacking, halogen bonds) that influence melting points and solubility. Modifying substituents (e.g., replacing methyl with methoxy groups) can disrupt dense packing, lowering melting points and improving bioavailability .
Methodological Recommendations
- Controlled synthesis : Optimize stoichiometry using Design of Experiments (DoE) to minimize byproducts .
- Data validation : Cross-reference chromatographic peaks with synthetic standards (e.g., CAS RN 3336-41-2 for dichloro-hydroxybenzoic acid analogs) .
- Troubleshooting contradictions : Replicate studies under identical conditions (solvent, temperature, catalyst batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
